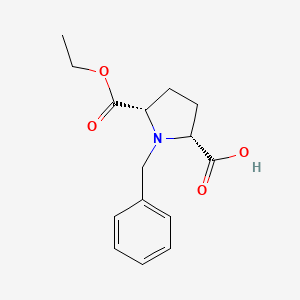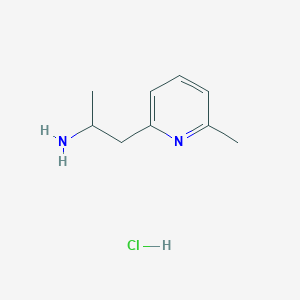
1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride typically involves the reaction of 6-methylpyridine with propan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Methylpyridin-2-yl)propan-1-amine hydrochloride
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
Uniqueness
1-(6-Methylpyridin-2-yl)propan-2-amine hydrochloride is unique due to its specific structural features and chemical properties.
Propiedades
Fórmula molecular |
C9H15ClN2 |
|---|---|
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
1-(6-methylpyridin-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(10)6-9-5-3-4-8(2)11-9;/h3-5,7H,6,10H2,1-2H3;1H |
Clave InChI |
ARIPUJRZADYYDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CC(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)
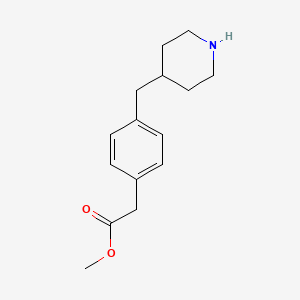
![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)

![(5-Bromo-7-methylbenzo[b]thiophen-2-yl)methanol](/img/structure/B12840994.png)
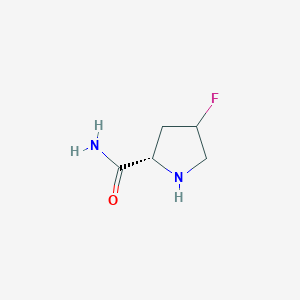


![tert-Butyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12841012.png)

![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
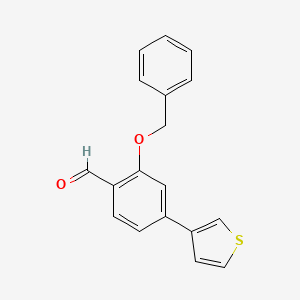
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide hydrochloride](/img/structure/B12841032.png)
